![molecular formula C13H25NO2 B13521862 tert-butyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate](/img/structure/B13521862.png)
tert-butyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate: is an organic compound with the molecular formula C13H25NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where an aldehyde, an amine, and a ketone react to form the piperidine structure.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction, where an ethyl halide reacts with the piperidine ring in the presence of a base.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl acetate under acidic conditions to form tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate.
Industrial Production Methods
In an industrial setting, the synthesis of tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halides or other leaving groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate is used as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
In medicinal chemistry, tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate is investigated for its potential pharmacological properties. It may be a precursor to drugs targeting neurological pathways or other therapeutic areas.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, affecting biological pathways. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate
- tert-Butyl 2-[(3R,4S)-3-hydroxypiperidin-4-yl]acetate
- tert-Butyl 2-[(3R,4S)-3-methylpiperidin-4-yl]acetate
Uniqueness
tert-Butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate is unique due to the presence of the ethyl group at the 3-position of the piperidine ring. This structural feature can influence its reactivity, biological activity, and overall properties compared to similar compounds. The specific stereochemistry (3R,4S) also plays a crucial role in its interactions and effectiveness in various applications.
This detailed overview provides a comprehensive understanding of tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H25NO2 |
|---|---|
Molecular Weight |
227.34 g/mol |
IUPAC Name |
tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate |
InChI |
InChI=1S/C13H25NO2/c1-5-10-9-14-7-6-11(10)8-12(15)16-13(2,3)4/h10-11,14H,5-9H2,1-4H3/t10-,11-/m0/s1 |
InChI Key |
BNULKYYWEIHJLW-QWRGUYRKSA-N |
Isomeric SMILES |
CC[C@H]1CNCC[C@H]1CC(=O)OC(C)(C)C |
Canonical SMILES |
CCC1CNCCC1CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


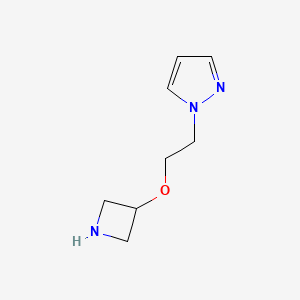
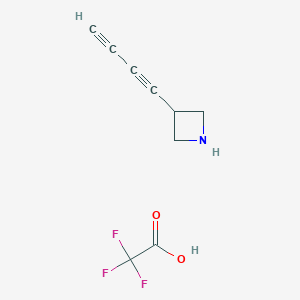
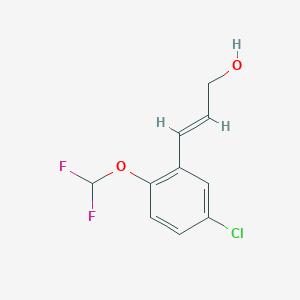
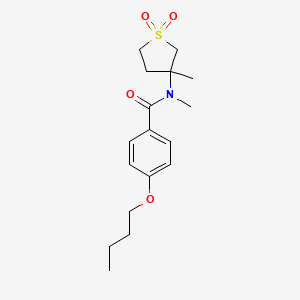
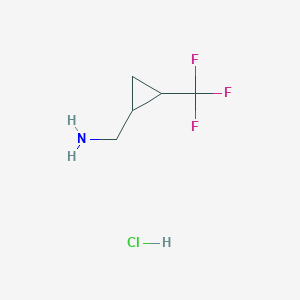
![N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B13521818.png)
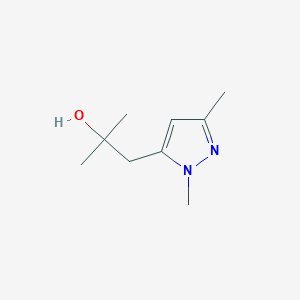

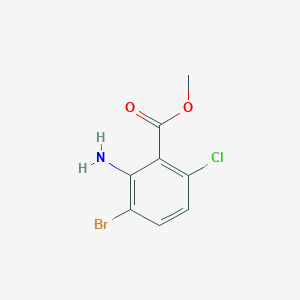
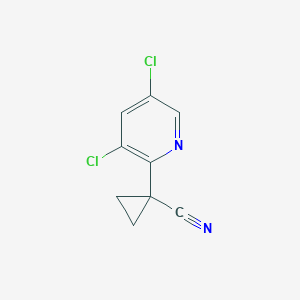

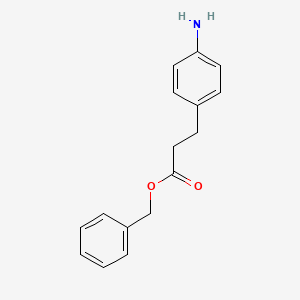
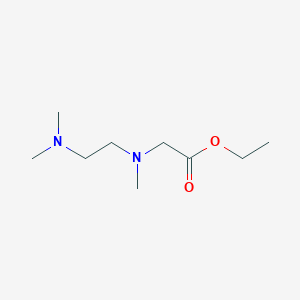
![Methyl6-({[(tert-butoxy)carbonyl]amino}methyl)-1,2,3,6-tetrahydropyridine-3-carboxylate](/img/structure/B13521867.png)
